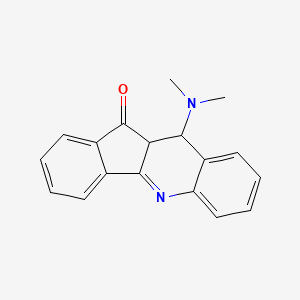
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indenoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions using dimethylamine.
Reduction and Final Modifications: The final compound is obtained through reduction and other necessary modifications.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinolines: Compounds with amino groups attached to the quinoline ring.
Uniqueness
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific structural features, such as the dimethylamino group and the indenoquinoline core. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88389-53-1 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
10-(dimethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O/c1-20(2)17-13-9-5-6-10-14(13)19-16-11-7-3-4-8-12(11)18(21)15(16)17/h3-10,15,17H,1-2H3 |
InChI Key |
CEDIPGNYQNUMMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















